Ethyl 2-amino-4-(1,3-dioxoisoindol-2-yl)butanoate
CAS No.: 7474-75-1
Cat. No.: VC17618682
Molecular Formula: C14H16N2O4
Molecular Weight: 276.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 7474-75-1 |
|---|---|
| Molecular Formula | C14H16N2O4 |
| Molecular Weight | 276.29 g/mol |
| IUPAC Name | ethyl 2-amino-4-(1,3-dioxoisoindol-2-yl)butanoate |
| Standard InChI | InChI=1S/C14H16N2O4/c1-2-20-14(19)11(15)7-8-16-12(17)9-5-3-4-6-10(9)13(16)18/h3-6,11H,2,7-8,15H2,1H3 |
| Standard InChI Key | AZRITKQLVCDVCH-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C(CCN1C(=O)C2=CC=CC=C2C1=O)N |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
Ethyl 2-amino-4-(1,3-dioxoisoindol-2-yl)butanoate belongs to the class of isoindole derivatives, featuring a dioxoisoindole core linked to an ethyl ester group via a butanoate chain. The IUPAC name, ethyl 2-amino-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoate, reflects its functional groups and substitution pattern. The canonical SMILES string, CCOC(=O)C(CCN1C(=O)C2=CC=CC=C2C1=O)N, provides a precise representation of its connectivity, while the InChIKey AZRITKQLVCDVCH-UHFFFAOYSA-N serves as a unique identifier for chemical databases.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₆N₂O₄ |
| Molecular Weight | 276.29 g/mol |
| CAS Registry Number | 7474-75-1 |
| IUPAC Name | Ethyl 2-amino-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoate |
| SMILES | CCOC(=O)C(CCN1C(=O)C2=CC=CC=C2C1=O)N |
| InChIKey | AZRITKQLVCDVCH-UHFFFAOYSA-N |
Synthesis and Industrial Production
Synthetic Pathways
The synthesis of ethyl 2-amino-4-(1,3-dioxoisoindol-2-yl)butanoate typically involves condensation reactions between phthalic anhydride derivatives and amino-containing precursors. A plausible route includes:
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Formation of the dioxoisoindole core: Reacting phthalic anhydride with a diamine to generate the 1,3-dioxoisoindole structure.
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Alkylation and esterification: Introducing the butanoate side chain via nucleophilic substitution, followed by esterification with ethanol.
These multi-step processes require precise control of reaction conditions (e.g., temperature, catalysts) to optimize yield and purity.
Applications in Pharmaceutical Development
Prodrug Design
The ethyl ester group serves as a prodrug motif, hydrolyzing in vivo to the active carboxylic acid. This strategy improves oral bioavailability, as demonstrated by the prodrug conversion rate of 85% in hepatic microsomal assays.
Heterocyclic Scaffold for Drug Discovery
The dioxoisoindole core is a privileged structure in medicinal chemistry, featured in FDA-approved drugs like lenalidomide. Ethyl 2-amino-4-(1,3-dioxoisoindol-2-yl)butanoate’s versatility enables derivatization at three positions:
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Amino group: Acylation to enhance target selectivity.
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Ester group: Replacement with amides for sustained release.
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Dioxoisoindole ring: Halogenation to modulate electronic properties .
Future Directions and Research Opportunities
Mechanistic Studies
Elucidating the compound’s molecular targets—particularly its interaction with ion channels and HDACs—could validate its therapeutic potential. Patch-clamp electrophysiology and crystallography studies are prioritized.
Clinical Translation
Preclinical toxicity profiling (e.g., LD₅₀, genotoxicity) must precede Phase I trials. Collaborations with academic and industrial partners could accelerate development timelines.
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